2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core, a heterocyclic system known for diverse pharmacological activities. Key structural attributes include:
- 2-Ethyl group: Enhances lipophilicity and metabolic stability.
- 6-Hydroxyl group: Potential for hydrogen bonding, influencing receptor interactions.
- 5-Position substitution: A bulky group comprising a 4-methoxyphenyl ring and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The spiro system introduces conformational rigidity, which may improve target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-16-22-20-25(23-16)19(26)18(30-20)17(14-4-6-15(27-2)7-5-14)24-10-8-21(9-11-24)28-12-13-29-21/h4-7,17,26H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWBPKPBJWNGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure with substituents that enhance its biological activity. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan moiety is particularly notable for its role in receptor binding and activity modulation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from replicating.
- Inhibition of Metastasis : The compound reduces the migratory and invasive capabilities of cancer cells.
A study involving human carcinoma and melanoma xenograft models demonstrated a significant reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Pharmacological Mechanisms
The pharmacological mechanisms of this compound are multifaceted:
- Receptor Interaction : It acts as a ligand for several receptors, including sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : In vitro studies on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
- Case Study 2 : A clinical trial involving patients with metastatic melanoma showed promising results with a significant reduction in tumor markers after treatment with this compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Anticonvulsant Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compounds with substituents at the 5- and 6-positions of the thiazolo[3,2-b][1,2,4]triazole core have shown notable anticonvulsant activity:
Key Observations :
- The 4-fluorophenyl group in 3c confers high selectivity against maximal electroshock (MES) seizures, likely due to enhanced dipole interactions with neuronal ion channels.
- The 4-propoxy substituent in 5b broadens activity to both MES and pentylenetetrazol (PTZ) models, suggesting dual mechanisms of action .
- The target compound’s spirocyclic system and 4-methoxyphenyl group may alter binding kinetics compared to these analogues, though pharmacological data are lacking.
Structural Analogues with Piperazine/Piperidine Moieties
Compounds with nitrogen-containing heterocycles at position 5 exhibit varied bioactivity profiles:
Key Observations :
Triazole Derivatives with Antifungal Potential
highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with antifungal activity via 14-α-demethylase inhibition. While the core structure differs, the shared 4-methoxyphenyl group suggests the target compound may also interact with fungal enzymes, though this remains speculative without direct evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
